![molecular formula C21H17N5O3 B2478554 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1448122-60-8](/img/structure/B2478554.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H17N5O3 and its molecular weight is 387.399. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization Reactions and Derivative Synthesis
Cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds leads to the formation of various derivatives such as 2-aminoquinazoline and hexahydro-2H-pyrazino derivatives, indicating a method for synthesizing novel compounds with potential biological activities (Shikhaliev et al., 2008).
ADP-ribosylation Inhibitors
The synthesis and evaluation of a series of compounds have identified potent and selective inhibitors of ADP-ribosyltransferase ARTD3/PARP3, highlighting the importance of stereochemistry for selectivity and potency. This research may contribute to the development of therapeutic agents (Lindgren et al., 2013).
Antitumor Activity
Novel series of benzyl-substituted-4(3H)-quinazolinones have shown broad spectrum antitumor activity, indicating their potential as anticancer agents. Some compounds demonstrated selectivity towards specific cancer cell lines, offering insights into targeted cancer therapies (Al-Suwaidan et al., 2016).
Neurokinin-1 Receptor Antagonists
Research into water-soluble neurokinin-1 receptor antagonists suitable for intravenous and oral administration has led to the development of compounds effective in pre-clinical tests relevant to emesis and depression, suggesting potential applications in treating these conditions (Harrison et al., 2001).
Anti-inflammatory and Analgesic Agents
Synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents have been conducted, indicating their potential in treating inflammation and pain (Farag et al., 2012).
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-19(11-12-26-13-22-16-7-3-2-6-15(16)21(26)29)23-17-8-4-1-5-14(17)18-9-10-20(28)25-24-18/h1-10,13H,11-12H2,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWUWWXSMDDARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.